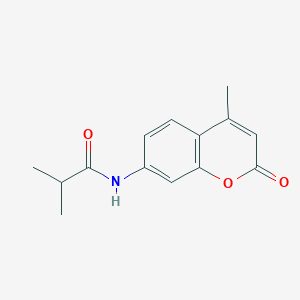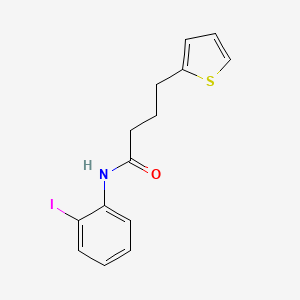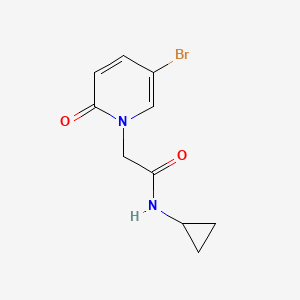![molecular formula C21H19N5O2 B7476922 N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in the immune response to bacterial infections. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory and infectious diseases.
作用机制
TAK-242 works by inhibiting the N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide signaling pathway, which is activated by bacterial lipopolysaccharides (LPS). N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide signaling is a critical component of the innate immune response to bacterial infections, but excessive activation can lead to inflammation and tissue damage. TAK-242 binds to a specific site on N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide, preventing the recruitment of downstream signaling molecules and inhibiting the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a range of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. It also reduces the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, TAK-242 has been shown to reduce oxidative stress and improve mitochondrial function in animal models.
实验室实验的优点和局限性
TAK-242 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide signaling, which reduces the risk of off-target effects. However, TAK-242 has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in some applications. It also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide inhibitors based on the structure of TAK-242. Another area of interest is the use of TAK-242 in combination with other therapies, such as antibiotics or immunomodulatory agents, to enhance its effectiveness. Finally, there is interest in exploring the use of TAK-242 in clinical trials for a variety of inflammatory and infectious diseases.
合成方法
The synthesis of TAK-242 involves several steps, including the reaction of naphthalene-1-carboxylic acid with ethyl chloroformate to form N-ethyl-naphthalen-1-yl-carbamic acid ethyl ester. This intermediate is then reacted with 3-aminophenyltetrazole to form the final product, TAK-242. The synthesis of TAK-242 has been optimized for high yield and purity, making it suitable for use in research and drug development.
科学研究应用
TAK-242 has been extensively studied in preclinical models of various diseases, including sepsis, inflammatory bowel disease, and cancer. In sepsis, TAK-242 has been shown to reduce inflammation and improve survival rates in animal models. In inflammatory bowel disease, TAK-242 has been shown to reduce inflammation and improve symptoms in mouse models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis in various types of cancer.
属性
IUPAC Name |
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-25(20-12-5-8-16-7-3-4-11-19(16)20)21(27)14-28-18-10-6-9-17(13-18)26-15-22-23-24-26/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLQVHMBQPSAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)

![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)
![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)

![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![Ethyl 4-[[1-(3,4-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7476918.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)

![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)
